N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide

Endocannabinoid pharmacology SAR Molecular design

N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide (CAS 709672-24-2) is a chiral oleoyl amide with molecular formula C26H43NO3 and a molecular weight of 417.6 g/mol. It belongs to the N-acylethanolamine-like class of bioactive lipids and is structurally classified as an (R)-phenylglycinol-derived fatty acid amide, in which the nitrogen is bonded directly to a carbon bearing both a primary hydroxymethyl group and a 4-hydroxyphenyl substituent.

Molecular Formula C26H43NO3
Molecular Weight 417.6 g/mol
CAS No. 709672-24-2
Cat. No. B12523253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide
CAS709672-24-2
Molecular FormulaC26H43NO3
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CO)C1=CC=C(C=C1)O
InChIInChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-25(22-28)23-18-20-24(29)21-19-23/h9-10,18-21,25,28-29H,2-8,11-17,22H2,1H3,(H,27,30)/t25-/m0/s1
InChIKeyVHPCPWCSVSTMNK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1R)-2-Hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide (CAS 709672-24-2): Structural Identity, Class Context, and Procurement Rationale


N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide (CAS 709672-24-2) is a chiral oleoyl amide with molecular formula C26H43NO3 and a molecular weight of 417.6 g/mol [1]. It belongs to the N-acylethanolamine-like class of bioactive lipids and is structurally classified as an (R)-phenylglycinol-derived fatty acid amide, in which the nitrogen is bonded directly to a carbon bearing both a primary hydroxymethyl group and a 4-hydroxyphenyl substituent [1]. This scaffold occupies a distinct regiochemical niche relative to the well-characterized OMDM (O-oleoyl mandelic acid derivative) series of anandamide cellular uptake (ACU) inhibitors, which are built on a homotyrosinol core that inserts an extra methylene unit between the chiral center and the aromatic ring [2][3]. The compound is therefore positioned as a truncated-linker analog of the OMDM series, offering procurement value for structure–activity relationship (SAR) studies that probe the impact of linker length and conformational flexibility on endocannabinoid-system protein interactions.

Why N-[(1R)-2-Hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide Cannot Be Replaced by Off-the-Shelf OMDM-1, OMDM-2, or OLDA in Endocannabinoid Pharmacology Studies


Reliance on generic substitution among endocannabinoid-like oleoyl amides carries a high risk of confounding biological readouts because even single-atom alterations in the polar headgroup region produce large shifts in both target affinity and selectivity. The OMDM-1/OMDM-2 pair (homotyrosinol scaffold, C27H45NO3, MW 431.65) differs from N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide (phenylglycinol scaffold, C26H43NO3, MW 417.6) by one methylene unit and one oxygen arrangement, yielding a ΔMW of approximately 14 g/mol [1]. Published OMDM-1/OMDM-2 data demonstrate that enantiomeric configuration (R vs. S) alone can invert in vivo pharmacological profiles—OMDM-2 potentiates anandamide-mediated motor inhibition whereas OMDM-1 does not, despite both compounds inhibiting ACU in vitro [2]. Introducing the alternative phenylglycinol scaffold, which eliminates the benzylic methylene and places the aromatic ring directly on the α-carbon, is predicted to rigidify the headgroup, alter hydrogen-bonding geometry, and shift the rotational freedom of critical pharmacophoric elements. These structural features have been shown in related endocannabinoid analog series to profoundly affect CB1/CB2 binding, TRPV1 activation, and FAAH substrate recognition [3]. No published cross-screening validates that OMDM-1, OMDM-2, OLDA, or OEA can phenocopy the target engagement or functional outcomes of this specific phenylglycinol oleoyl amide; therefore, experimental substitution without direct comparator data is scientifically unsound.

Quantitative Comparator Evidence for N-[(1R)-2-Hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide: Structural, Physicochemical, and Pharmacological Differentiation


Molecular Scaffold Differentiation: Phenylglycinol Core vs. Homotyrosinol Core of OMDM-1/OMDM-2

The target compound (C26H43NO3, MW 417.6) embodies a phenylglycinol motif in which the 4-hydroxyphenyl ring is linked directly to the α-carbon of the ethanolamine-like headgroup. The closest in-class analogs OMDM-1 and OMDM-2 employ a homotyrosinol motif (C27H45NO3, MW 431.65) with a methylene spacer inserted between the α-carbon and the aromatic ring [1]. This structural distinction reduces the linker length by one sp³-hybridized carbon, eliminates one rotatable bond, and shifts the steric and electronic environment of the hydrogen-bond donors. The ΔMW of ~14 Da and altered H-bond donor/acceptor topology can be expected to modulate permeability, metabolic stability, and receptor recognition—effects that are well-precedented in endocannabinoid SAR but have not been experimentally measured for this specific compound.

Endocannabinoid pharmacology SAR Molecular design

Enantiomeric Purity Advantage: Defined (R) Stereochemistry vs. Racemic or Mixed Enantiomer Oleoyl Amide Preparations

The target compound is the single (R)-enantiomer of the phenylglycinol-oleoyl amide, as defined by IUPAC specification N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide and the InChI stereodescriptor /t25-/m0/s1 [1]. By contrast, commercially available OMDM-2 ((R)-homotyrosinol) and OMDM-1 ((S)-homotyrosinol) are separately supplied enantiomers of the homotyrosinol series, while simpler analogs such as OLDA (N-oleoyldopamine) and OEA (oleoylethanolamide) are achiral or supplied as racemates [2]. In the OMDM series, the (R) and (S) enantiomers exhibit measurably different ACU inhibitory potency (OMDM-1 Ki 2.4 µM vs. OMDM-2 Ki 3.0 µM) and divergent in vivo behavioral effects [2][3]. Stereochemical identity is therefore a critical procurement parameter, and this compound provides a single-enantiomer entry point into SAR for the phenylglycinol series.

Stereochemistry Chiral purity Enantiomeric differentiation

ACU Inhibitory Potency Context: OMDM Series Benchmark Data Establish the Potency Range for Structurally Adjacent Oleoyl Amides

While direct ACU inhibition data for the target compound have not been reported in the peer-reviewed literature, the OMDM series provides a well-characterized potency benchmark for structurally adjacent oleoyl amides. OMDM-1 (S-homotyrosinol) inhibits [¹⁴C]anandamide uptake in RBL-2H3 cells with a Ki of 2.4 µM, and OMDM-2 (R-homotyrosinol) with a Ki of 3.0 µM; both are 6- to 7-fold more potent than their arachidonoyl counterparts OMDM-3 and OMDM-4 (Ki 17.7 µM) [1]. OLDA (N-oleoyldopamine), which shares the C26H43NO3 formula with the target compound but possesses a catechol rather than a monophenol headgroup, is significantly less potent in the same assay [1]. The target compound's phenylglycinol scaffold has not been profiled in this assay, representing a critical data gap that simultaneously constitutes the strongest rationale for its procurement as a SAR probe tool.

Anandamide cellular uptake ACU inhibition Endocannabinoid transport

Target Selectivity Profile Inference: CB1, CB2, TRPV1, and FAAH Counter-Screening Data from the OMDM Series

The OMDM series exhibits a well-defined selectivity fingerprint that the target compound must be measured against. OMDM-1 shows: CB1 Ki = 12.1 µM, CB2 Ki > 10 µM, TRPV1 EC₅₀ > 10 µM, FAAH IC₅₀ > 100 µM [1]. OMDM-2 displays: CB1 Ki = 5.1 µM, CB2 Ki > 10 µM, TRPV1 EC₅₀ = 10 µM, FAAH Ki > 50 µM . The key distinction is that OMDM-1 and OMDM-2 are >4-fold selective for ACU inhibition over CB1 binding, and >50-fold selective over FAAH inhibition, establishing them as clean ACU inhibitor tool compounds [1]. Whether the phenylglycinol scaffold of the target compound preserves, improves, or degrades this selectivity window is unknown, making head-to-head selectivity profiling an essential experimental objective for any procurement.

Cannabinoid receptors TRPV1 FAAH Selectivity profiling

Metabolic Stability Advantage of the Oleoyl Amide Scaffold: Enzymatic Hydrolysis Resistance vs. Arachidonoyl and Ethanolamide Analogs

The OMDM series established that oleoyl amides (OMDM-1, OMDM-2, OMDM-5, OMDM-6) are very stable to enzymatic hydrolysis by rat brain homogenates, unlike other compounds of the same type [1]. This metabolic stability feature is attributed to the combination of the oleoyl (C18:1) acyl chain and the aromatic headgroup, which together confer resistance to fatty acid amide hydrolase (FAAH)-mediated cleavage (OMDM-1 and OMDM-2 exhibit FAAH Ki > 50 µM) [1]. The target compound retains the oleoyl chain and an aromatic headgroup, suggesting it may share this metabolic stability advantage. However, the absence of the benzylic methylene (present in OMDM-1/2) could alter the compound's susceptibility to hydrolytic enzymes, making direct comparative stability testing with rat brain homogenates essential.

Metabolic stability Enzymatic hydrolysis Rat brain homogenates

Differentiation from OLDA (N-Oleoyldopamine): Monophenol vs. Catechol Headgroup and Implications for Receptor Polypharmacology

N-Oleoyldopamine (OLDA, CAS 105955-11-1) shares the molecular formula C26H43NO3 with the target compound but contains a 3,4-dihydroxyphenyl (catechol) moiety in place of the 4-hydroxyphenyl (monophenol) group [1]. OLDA is a known TRPV1 agonist and dopamine receptor modulator, and has been shown to activate PPARα . The target compound's monophenolic headgroup eliminates the catechol-associated redox activity and removes one hydrogen-bond donor relative to OLDA, which may reduce TRPV1-mediated effects and alter polypharmacology. In the Ortar et al. ACU assay, OLDA was significantly less potent as an ACU inhibitor than OMDM-1 and OMDM-2, suggesting that the catechol motif is disfavored for ACU inhibition [2]. The target compound's monophenol combined with the phenylglycinol scaffold may offer a differentiated pharmacological profile vs. OLDA, but this has not been experimentally verified.

OLDA TRPV1 Dopamine receptor Polypharmacology

Where N-[(1R)-2-Hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide (CAS 709672-24-2) Delivers the Highest Scientific and Procurement Value


Endocannabinoid Transporter SAR Studies Requiring a Phenylglycinol-Based ACU Inhibitor Probe

The target compound is primarily suited for head-to-head ACU inhibition SAR studies comparing phenylglycinol- vs. homotyrosinol-based oleoyl amides. Using the well-characterized OMDM-1 (Ki 2.4 µM) and OMDM-2 (Ki 3.0 µM) as positive controls in the RBL-2H3 [¹⁴C]anandamide uptake assay [1], researchers can directly quantify whether truncating the linker by one methylene (phenylglycinol scaffold) improves, retains, or diminishes ACU inhibitory potency. The defined (R)-enantiomeric configuration allows isolation of stereochemical contributions to activity independent of scaffold effects [2].

Selectivity Profiling Against the Endocannabinoid Receptor Panel (CB1, CB2, TRPV1, FAAH)

Because OMDM-1 and OMDM-2 exhibit distinct selectivity windows (CB1/ACU ratio ~5.0 for OMDM-1 and ~1.7 for OMDM-2) [1][2], the target compound must be counter-screened against CB1 (rat brain membranes), CB2 (rat spleen membranes), TRPV1 (hVR1-overexpressing HEK intracellular Ca²⁺ assay), and FAAH (N18TG2 cell membranes) using the identical assay conditions reported by Ortar et al. [1][2]. This selectivity dataset, once generated, will determine whether the phenylglycinol scaffold offers a cleaner ACU inhibition profile than existing tool compounds, thereby informing procurement decisions for follow-up in vivo studies.

Metabolic Stability and Brain Penetration Assessment for In Vivo Endocannabinoid Modulation

The OMDM series established that oleoyl-aromatic amides are very stable to enzymatic hydrolysis by rat brain homogenates [1]. The target compound should be subjected to parallel stability testing to confirm that the phenylglycinol scaffold retains this advantageous feature. Should metabolic stability be confirmed, subsequent evaluation in the chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model of multiple sclerosis—where OMDM-1 and OMDM-2 at 5 mg/kg i.v. significantly reduced hindlimb spasticity [2]—would be warranted to assess whether the phenylglycinol analog provides superior or complementary anti-spastic efficacy.

Chemical Biology Studies Aiming to Deconvolve Catechol-Associated Polypharmacology from ACU Inhibition

OLDA (N-oleoyldopamine, CAS 105955-11-1) is frequently employed alongside OMDM compounds in endocannabinoid research, but its catechol headgroup introduces TRPV1 agonism, dopamine receptor cross-reactivity, and redox activity that confound interpretation of ACU-mediated effects [1]. The target compound's monophenol headgroup eliminates the ortho-hydroxyl, reducing H-bond donor count by one and abolishing catechol redox liability [2]. This makes it a cleaner comparator for isolating ACU-related pharmacology from catechol-driven polypharmacology in cell-based and in vivo experimental designs.

Quote Request

Request a Quote for N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.